- Oxidation of phenothiazine and its N-methyl derivatives by iodoxylbenzene-vanadyl acetylacetonate, Pharmazie, 1985, 40(3), 202-3

Cas no 2234-09-5 (Methylphenothiazine Sulfoxide)

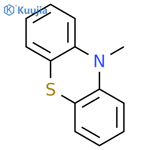

Methylphenothiazine Sulfoxide structure

商品名:Methylphenothiazine Sulfoxide

Methylphenothiazine Sulfoxide 化学的及び物理的性質

名前と識別子

-

- 10-methyl-10H-phenothiazine 5-oxide

- 10H-PHENOTHIAZINE,10-METHYL-,5-OXIDE

- 10-methyl phenothiazine sulfoxide

- 10-methyl-10H-phenothiazine-5-oxide

- CTK1C3464

- N-methylphenothiazine sulfoxide

- N-methyl-phenothiazine sulfoxide

- oxyde-5 de N-methylphenothiazine

- sulfoxamide

- sulfoxyde de N-methyl phenothiazine

- thionyl amide

- Thionylamid

- N-Methylphenothiazine S-oxide

- 10-Methylphenothiazine 5-oxide

- NSC123

- LUXDKIVXVUWRQB-UHFFFAOYSA-N

- Phenothiazine, 10-methyl-, 5-oxide

- 10H-Phenothiazine, 10-methyl-, 5-oxide

- AKOS028111229

- GJ97WJ5GDS

- 10-Methyl-10H-phenothiazine5-oxide

- NSC-123

- AS-63506

- Methylphenothiazine Sulfoxide

- 10-Methyl-10H-phenothiazine 5-oxide #

- E?-phenothiazin-5-one

- 10-methyl-10H-5

- 10-methyl-10H-5??-phenothiazin-5-one

- 10-Methyl-5lambda~4~-phenothiazin-5(10H)-one

- DTXSID60944991

- SCHEMBL341222

- 10-methyl-5??-phenothiazin-5-one

- 2234-09-5

-

- MDL: MFCD28556888

- インチ: 1S/C13H11NOS/c1-14-10-6-2-4-8-12(10)16(15)13-9-5-3-7-11(13)14/h2-9H,1H3

- InChIKey: LUXDKIVXVUWRQB-UHFFFAOYSA-N

- ほほえんだ: S1(C2=C([H])C([H])=C([H])C([H])=C2N(C([H])([H])[H])C2=C([H])C([H])=C([H])C([H])=C12)=O

計算された属性

- せいみつぶんしりょう: 229.05623

- どういたいしつりょう: 229.05613515g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 0

- 複雑さ: 268

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.5

- トポロジー分子極性表面積: 50.2

じっけんとくせい

- PSA: 20.31

- LogP: 3.86530

Methylphenothiazine Sulfoxide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A478394-1g |

10-Methyl-10H-phenothiazine 5-oxide |

2234-09-5 | 97% | 1g |

$1012.0 | 2024-04-15 | |

| eNovation Chemicals LLC | D756452-1g |

10H-Phenothiazine, 10-methyl-, 5-oxide |

2234-09-5 | 95% | 1g |

$905 | 2023-09-04 | |

| eNovation Chemicals LLC | D756452-250mg |

10H-Phenothiazine, 10-methyl-, 5-oxide |

2234-09-5 | 95% | 250mg |

$310 | 2024-06-07 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H905739-1g |

10-methyl-10H-phenothiazine 5-oxide |

2234-09-5 | 95% | 1g |

3,565.80 | 2021-05-17 | |

| A2B Chem LLC | AB57703-1g |

10H-Phenothiazine, 10-methyl-, 5-oxide |

2234-09-5 | 95% | 1g |

$972.00 | 2024-01-01 | |

| 1PlusChem | 1P003EAV-250mg |

10H-Phenothiazine, 10-methyl-, 5-oxide |

2234-09-5 | 95% | 250mg |

$322.00 | 2023-12-18 | |

| Chemenu | CM765739-250mg |

10-methylphenothiazine 5-oxide |

2234-09-5 | 95%+ | 250mg |

$390 | 2024-07-28 | |

| eNovation Chemicals LLC | D756452-100mg |

10H-Phenothiazine, 10-methyl-, 5-oxide |

2234-09-5 | 95% | 100mg |

$190 | 2025-02-27 | |

| Chemenu | CM765739-1g |

10-methylphenothiazine 5-oxide |

2234-09-5 | 95%+ | 1g |

$1083 | 2024-07-28 | |

| eNovation Chemicals LLC | D756452-250mg |

10H-Phenothiazine, 10-methyl-, 5-oxide |

2234-09-5 | 95% | 250mg |

$310 | 2025-02-27 |

Methylphenothiazine Sulfoxide 合成方法

合成方法 1

Methylphenothiazine Sulfoxide Raw materials

Methylphenothiazine Sulfoxide Preparation Products

Methylphenothiazine Sulfoxide 関連文献

-

1. Preparation of 3-substituted 10-methylphenothiazinesS?ren Ebdrup J. Chem. Soc. Perkin Trans. 1 1998 1147

-

2. Free radical studies by resonance Raman spectroscopy: phenothiazine, 10-methylphenothiazine, and phenoxazine radical cationsRonald E. Hester,Kenneth P. J. Williams J. Chem. Soc. Perkin Trans. 2 1981 852

-

Luiza G?in?,Antal Csámpai,Gy?rgy Túrós,Tamás Lovász,Virág Zsoldos-Mády,Ioan A. Silberg,Pál Sohár Org. Biomol. Chem. 2006 4 4375

-

Zhaojun Liu,Erbo Shi,Yu Wan,Najun Li,Dongyun Chen,Qingfeng Xu,Hua Li,Jianmei Lu,Keqin Zhang,Lihua Wang J. Mater. Chem. C 2015 3 2033

2234-09-5 (Methylphenothiazine Sulfoxide) 関連製品

- 1207-71-2(10H-Phenothiazine 5-Oxide)

- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)

- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2234-09-5)Methylphenothiazine Sulfoxide

清らかである:99%

はかる:1g

価格 ($):911.0